molecular formula C19H19F2NO B1325663 2,4-Difluoro-3'-piperidinomethyl benzophenone CAS No. 898793-58-3

2,4-Difluoro-3'-piperidinomethyl benzophenone

Cat. No. B1325663
M. Wt: 315.4 g/mol
InChI Key: UIWOEEYERNHYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3’-piperidinomethyl benzophenone is a heterocyclic organic compound with the molecular formula C19H19F2NO . It has a molecular weight of 315.36618 . The IUPAC name for this compound is (2,4-difluorophenyl)- [3- (piperidin-1-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3’-piperidinomethyl benzophenone consists of a benzophenone core with a piperidinomethyl group attached to one of the phenyl rings and two fluorine atoms attached to the other phenyl ring .


Physical And Chemical Properties Analysis

2,4-Difluoro-3’-piperidinomethyl benzophenone has a boiling point of 439ºC at 760 mmHg and a flash point of 219.3ºC . Its density is 1.202g/cm³ . The compound has 4 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

1. Photoreactive Properties in Biological Chemistry

Benzophenone (BP) derivatives, including 2,4-Difluoro-3'-piperidinomethyl benzophenone, have significant applications in bioorganic chemistry and material science due to their unique photochemical properties. Upon excitation, BP derivatives form a biradicaloid triplet state, enabling them to abstract hydrogen atoms from C-H bonds and form stable covalent C-C bonds. This property is exploited in various applications such as binding site mapping, molecular target identification, and surface grafting (Dormán et al., 2016).

2. Role in Photocatalytic Degradation of Pollutants

2,4-Difluoro-3'-piperidinomethyl benzophenone and related compounds are studied for their effectiveness in photocatalytic degradation of environmental pollutants. For instance, in aqueous solutions, titanium dioxide particles have been used to photocatalytically degrade BP derivatives, leading to significant reductions in toxicity and increases in biodegradability, indicating the potential of these compounds in environmental remediation processes (Zúñiga-Benítez et al., 2016).

3. Thermal and Structural Analysis

The thermal and structural properties of BP derivatives, including 2,4-Difluoro-3'-piperidinomethyl benzophenone, are of significant interest in scientific research. These compounds exhibit various intermolecular interactions and are stable under specific temperature ranges, making them suitable for certain applications in materials science and engineering (Karthik et al., 2021).

4. Use in Organic Synthesis and Polymerization

These compounds are also pivotal in organic synthesis, particularly in the preparation of copolymers and other complex organic molecules. Their reactive properties enable diverse chemical modifications and the synthesis of materials with unique physical and chemical properties (Kharas et al., 2000).

5. Application in Photoinitiated Reactions

2,4-Difluoro-3'-piperidinomethyl benzophenone is studied for its role in photoinitiated reactions. These reactions are crucial in understanding the mechanisms of photochemical transformations, which have implications in fields ranging from pharmaceuticals to materials science (Caronna et al., 1990).

6. Exploration in Electrochemical Processes

The electrochemical behavior of halogenated benzophenones, including 2,4-Difluoro derivatives, is an area of active research. These studies are important for developing new electrochemical methods and understanding the redox properties of these compounds (Isse et al., 2002).

7. Investigation in Advanced Material Development

Research on novel aromatic diamines with ether–ketone groups, including 2,4-Difluoro derivatives, has led to the development of new polyimides with high thermal stability and excellent mechanical properties. These materials are promising candidates for advanced technological applications (Yang et al., 2010).

Future Directions

As 2,4-Difluoro-3’-piperidinomethyl benzophenone is a research chemical, its future directions would likely depend on the results of ongoing and future research studies . It’s important to note that this compound is not intended for human or veterinary use.

properties

IUPAC Name

(2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWOEEYERNHYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643165
Record name (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3'-piperidinomethyl benzophenone

CAS RN

898793-58-3
Record name (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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